6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
Quinolines are a class of organic compounds with a heterocyclic structure. They have a wide range of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .
Synthesis Analysis
Quinolines can be synthesized using various methods. One of the green and clean syntheses uses alternative reaction methods for the synthesis of quinoline derivatives. This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of Methyl 2-fluorobenzoate, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of quinolines can be quite diverse. For instance, a [4 + 2] annulation involving cascade Knoevenagel, aza-Wittig, and dehydrofluorination reactions is developed for the synthesis of substituted quinolin-4-ols .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the melting point, color, formula weight, percent purity, and physical form of a compound can be determined .Scientific Research Applications
Synthesis and Structural Studies
Quinoline and quinazoline derivatives are known for their efficient fluorescence properties and are widely used in biochemistry and medicine for studying various biological systems. The synthesis of these derivatives often involves reactions with amino acids or their esters to obtain new compounds with potential as antioxidants and radioprotectors I. Aleksanyan, L. Hambardzumyan, 2013. Additionally, quinazolin-4-one derivatives have been explored for their structure-activity relationships in AMPA receptor inhibition, highlighting their potential in neurological research B. Chenard et al., 2001.
Biological Activities
Fluorine-substituted quinoline derivatives have been synthesized and assessed for their anti-inflammatory activities. Studies demonstrate that certain fluorine substitutions can enhance the compound's solubility and bioavailability, potentially offering more effective treatments for inflammation Yue Sun et al., 2019. Similarly, thiadiazolylquinazolinones have been evaluated for their antipsychotic and anticonvulsant activities, suggesting the utility of quinoline derivatives in developing new psychiatric and neurological treatments H. Kaur, S. Saxena, Ashok Kumar, 2010.
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer potentials of quinoline derivatives have been a focus of several studies. For instance, new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives have been synthesized and shown to possess significant antimicrobial activity J. Raval, K. Desai, K. R. Desai, 2012. Moreover, compounds such as 6-mono- and 6,6-disubstituted 3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones have shown promising anticancer activities, offering a potential class of anticancer agents for further investigation O. Y. Voskoboynik et al., 2016.
Safety and Hazards
Properties
IUPAC Name |
6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-2-31-19-11-12-23-20(13-19)25(30)21(24(29)16-7-9-18(26)10-8-16)15-28(23)14-17-5-3-4-6-22(17)27/h3-13,15H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBHTHVGWCFTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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